3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine
Description
3-Bromo-2,5-dimethylpyrazolo[1,5-c]pyrimidine (CAS: 35833-97-7) is a brominated heterocyclic compound with the molecular formula C₈H₈BrN₃ and a molecular weight of 226.07 g/mol . Key computed properties include an XLogP3 of 1.9, a topological polar surface area (TPSA) of 30.2 Ų, and moderate lipophilicity, making it suitable for medicinal chemistry applications . The bromine atom at the C-3 position and methyl groups at C-2 and C-5 enhance its reactivity as a synthetic intermediate, particularly in nucleophilic substitution and cross-coupling reactions .
Structure
3D Structure
Properties
CAS No. |
35833-97-7 |
|---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-2,5-dimethylpyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7-8(9)6(2)11-12(7)4-10-5/h3-4H,1-2H3 |
InChI Key |
GIRSTMGAWVTZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NN2C=N1)C)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
A streamlined synthesis employs nucleophilic substitution using sodium hydroxide and N-benzyl-N,N,N-triethylammonium chloride as a phase-transfer catalyst. The reaction proceeds in a dichloromethane/water biphasic system at 0°C over 24 hours, achieving a 58% yield of 3-bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine. This method avoids high-temperature conditions, reducing energy costs and side reactions.
Key Parameters Affecting Yield
-
Catalyst Loading : 10 mol% N-benzyl-N,N,N-triethylammonium chloride optimizes interfacial reactivity.
-
Temperature : Maintaining 0°C minimizes hydrolysis of the brominated intermediate.
-
Solvent Ratio : A 1:1 dichloromethane/water ratio maximizes substrate solubility while enabling efficient phase separation.
One-Pot Oxidative Halogenation Protocol
Three-Component Reaction with Enaminones
A scalable one-pot method combines amino pyrazoles, enaminones, and sodium bromide in the presence of potassium persulfate (K2S2O8). The reaction proceeds via cyclocondensation followed by oxidative bromination, yielding 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine in 81–95% efficiency.
General Procedure and Conditions
-
Cyclocondensation : Amino pyrazole (0.2 mmol) and enaminone (0.2 mmol) react in water at 80°C for 4 hours.
-
Oxidative Bromination : Addition of NaBr (1.2 equiv) and K2S2O8 (1.5 equiv) triggers halogenation, completing in 2 hours.
-
Workup : Extraction with dichloromethane and column chromatography (ethyl acetate/hexane) delivers the pure product.
Advantages Over Traditional Methods
-
Reduced Steps : Combines cyclization and halogenation in one vessel.
-
Solvent Sustainability : Water or DMSO replaces toxic organic solvents.
-
Broad Substrate Tolerance : Accommodates electron-donating and withdrawing groups without yield loss.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Multi-Step Halogenation | POCl3, Br2 | Reflux, -10°C | 29% | Moderate | High (toxic byproducts) |
| SNAr with PTC | NaOH, TEBA-Cl | 0°C, biphasic | 58% | High | Moderate |
| One-Pot Oxidative | K2S2O8, NaBr | 80°C, aqueous/DMSO | 81–95% | High | Low |
Critical Evaluation of Reaction Mechanisms
Cyclocondensation Pathways
The formation of the pyrazolo[1,5-a]pyrimidine core proceeds via a [4+2] cycloaddition between the amino pyrazole and enaminone, followed by dehydration. Density functional theory (DFT) studies suggest that the reaction favors the syn addition of the enaminone’s β-carbon to the pyrazole’s α-position, ensuring regioselective ring closure.
Oxidative Bromination Dynamics
Potassium persulfate acts as both an oxidant and a bromine source, generating Br- radicals that abstract hydrogen from the pyrimidine’s 3-position. Subsequent recombination with bromide ions installs the bromine atom. This radical mechanism avoids the need for hazardous bromine gas.
Industrial-Scale Considerations
Chemical Reactions Analysis
Halogenation and Electrophilic Substitution
The bromine atom at position 3 undergoes further electrophilic substitution under controlled conditions:
Bromination
-
Reaction with Bromine : Treatment with stoichiometric bromine in chloroform at room temperature yields 3,6-dibromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine (50% yield). Excess bromine or prolonged reaction times favor dibromination .
-
Oxidative Bromination : NaBr/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in water at 80°C introduces bromine regioselectively at position 3, as demonstrated in scalable one-pot syntheses .
Table 1: Bromination Conditions and Outcomes
| Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Br<sub>2</sub> | CHCl<sub>3</sub> | 25 | 1 | 3-Bromo derivative | 50 |
| NaBr/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> | H<sub>2</sub>O | 80 | 12 | 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine | 89 |
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the bromine atom:
Amination
-
Reaction with ammonia or amines in ethanol under reflux replaces bromine with amino groups. For example, treatment with benzylamine produces 3-(benzylamino)-2,5-dimethylpyrazolo[1,5-C]pyrimidine .
Hydrolysis
-
Alkaline hydrolysis (NaOH/H<sub>2</sub>O) at elevated temperatures converts the bromine to a hydroxyl group, yielding 2,5-dimethylpyrazolo[1,5-C]pyrimidin-7-ol .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst and arylboronic acids, the bromine is replaced with aryl groups (e.g., phenyl, 4-chlorophenyl) to generate 3-aryl-2,5-dimethylpyrazolo[1,5-C]pyrimidines (60–75% yields) .
Table 2: Cross-Coupling Examples
| Arylboronic Acid | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF/H<sub>2</sub>O | 100 | 3-Phenyl-2,5-dimethylpyrazolo[1,5-C]pyrimidine | 68 |
| 4-Chlorophenylboronic acid | PdCl<sub>2</sub>(dppf) | Toluene | 80 | 3-(4-Chlorophenyl)-2,5-dimethyl derivative | 72 |
Oxidation
-
Oxidative cleavage of the pyrimidine ring with H<sub>2</sub>O<sub>2</sub>/AcOH generates 2,5-dimethylpyrazole-3-carboxylic acid , confirmed by <sup>1</sup>H NMR and IR spectroscopy .
Reduction
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, altering its electronic properties for further functionalization .
Cycloaddition Reactions
-
Reactivity with dienophiles (e.g., maleic anhydride) under Diels-Alder conditions forms fused tricyclic structures, expanding applications in medicinal chemistry .
Key Research Findings
-
Regioselectivity : Bromination at position 3 is favored due to the electron-withdrawing effect of the pyrimidine nitrogen .
-
Microwave Assistance : Reactions under microwave irradiation (120°C, 20 min) enhance yields and reduce side products in cross-coupling .
-
Environmental Benignity : Water-based syntheses with K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> reduce organic solvent use, aligning with green chemistry principles .
This compound’s synthetic versatility positions it as a critical scaffold for developing pharmaceuticals, agrochemicals, and optoelectronic materials.
Scientific Research Applications
Biological Activities
Research has demonstrated that pyrazolo-pyrimidines, including 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine, exhibit significant biological activities:
- Anticholinesterase Activity : Compounds of this class have shown potential in inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Antitumor Properties : Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, with particular emphasis on their ability to inhibit tumor growth through various mechanisms .
- Enzymatic Inhibitors : These compounds have been identified as inhibitors for several enzymes including HMG-CoA reductase and COX-2, which are relevant targets in cholesterol management and inflammation control respectively .
Pharmaceutical Development
The unique properties of this compound make it a candidate for pharmaceutical applications:
- Antimetabolites : As purine analogues, these compounds can interfere with purine metabolism, making them useful as antimetabolites in cancer therapy .
- Anxiolytic Agents : Some derivatives have been explored for their potential as anxiolytic agents due to their interaction with benzodiazepine receptors .
Material Science
Beyond medicinal applications, pyrazolo-pyrimidines are being investigated for their photophysical properties which could lead to advancements in material science:
- Organic Photovoltaics : The structural characteristics of these compounds may allow them to be utilized in organic solar cells due to their ability to absorb light effectively .
Case Studies
Several case studies illustrate the application of this compound:
- Case Study 1 : A study conducted on the synthesis and biological evaluation of various pyrazolo-pyrimidines demonstrated that modifications at specific positions significantly enhanced their inhibitory activity against cancer cell lines. The results indicated that certain derivatives of this compound exhibited IC50 values in the low micromolar range against specific cancer types .
- Case Study 2 : Research focusing on the anticholinesterase activity of halogenated pyrazolo-pyrimidines showed that the introduction of bromine at the C-3 position improved binding affinity to acetylcholinesterase compared to non-halogenated analogues. This finding supports the potential use of these compounds in neuroprotective therapies .
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring structure allow the compound to bind to active sites or allosteric sites of target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, depending on the specific context and the nature of the binding.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights structural differences between the target compound and analogs:
Key Observations :
- Annulation Position : Pyrazolo[1,5-c]pyrimidine (target) vs. pyrazolo[1,5-a]pyrimidine analogs alters electron distribution and steric effects, influencing reactivity .
- Substituent Effects : Bromine at C-3 is a common reactive site, but additional substituents (e.g., Cl, cyclohexyl) modulate solubility and biological activity. Methyl groups in the target compound reduce steric hindrance compared to bulkier groups .
Biological Activity
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, selective protein inhibitor, and psychopharmacological agent. The following sections detail the biological activity of this compound, supported by research findings and data tables.
The molecular formula of this compound is , with a molecular weight of 228.07 g/mol. The compound features a bromine atom at the 3-position and two methyl groups at the 2 and 5 positions of the pyrazolo-pyrimidine ring system.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. These interactions can inhibit specific enzymes or receptors involved in disease processes. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors for enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer therapy and immunosuppression .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study demonstrated that compounds with similar structures effectively inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines . The presence of bromine and chlorine substituents enhances the cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) .
Enzymatic Inhibition
This compound has shown promise as an inhibitor of several key enzymes:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibitors of DHODH are being explored for their potential in treating autoimmune diseases and cancers .
- Cyclooxygenase-2 (COX-2) : Compounds in this class may also serve as selective COX-2 inhibitors, which have applications in pain relief and anti-inflammatory therapies .
Psychopharmacological Effects
The compound's structure suggests potential psychopharmacological applications. Pyrazolo[1,5-a]pyrimidines have been studied for their effects on neurotransmitter systems, indicating possible uses as anxiolytics or sedatives .
Case Studies
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidines:
- Antitumor Activity : A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. Results revealed that compounds with brominated substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts .
- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited DHODH activity more than established inhibitors like brequinar and teriflunomide .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-bromo-2,5-dimethylpyrazolo[1,5-c]pyrimidine, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or via halogenation of preformed pyrazolo[1,5-c]pyrimidine scaffolds. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF . Key intermediates (e.g., hydrazones) are characterized using NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity. IR spectroscopy is employed to track functional groups like C=O or C=N during synthesis .
Q. How is the purity of this compound validated in academic research?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for assessing purity. For halogenated analogs, elemental analysis (C, H, N, Br) is critical to confirm stoichiometry. Melting point determination and thin-layer chromatography (TLC) with fluorescence quenching are complementary methods .
Q. What role does this compound play in medicinal chemistry research?
It serves as a versatile intermediate for synthesizing bioactive heterocycles. For instance, it has been used to develop CRF₁ receptor antagonists (e.g., via substitution at the 3-bromo position with pyridyl groups) and adenosine receptor modulators by functionalizing the pyrimidine ring .
Advanced Research Questions
Q. How do reaction conditions influence the outcome of Dimroth rearrangements involving pyrazolo[1,5-c]pyrimidine derivatives?
Dimroth rearrangements are sensitive to pH, temperature, and solvent polarity. For example, iodobenzene diacetate (IBD)-mediated oxidative cyclization in dichloromethane at 0–25°C yields [1,2,4]triazolo[1,5-c]pyrimidines via ring opening and re-closure. Acidic conditions (e.g., HCl in dioxane) accelerate tautomerization, while bulky substituents at the 2- or 5-position can sterically hinder rearrangement .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced biological activity?
Structure-activity relationship (SAR) studies highlight the importance of substituent effects. For CRF₁ antagonists, introducing weakly basic pyridyl groups at the 3-position reduces lipophilicity (log P ~4.9) and improves water solubility (>10 mg/mL). Microwave-assisted synthesis can enhance reaction efficiency, while computational docking (e.g., with AutoDock Vina) guides rational design .
Q. How should researchers address contradictions in reported biological activities of analogs?
Discrepancies may arise from assay conditions (e.g., cAMP vs. ACTH release assays for CRF₁ antagonism ) or substituent variations. For example, 3-pyridyl derivatives show nanomolar Ki values (3.5 nM) in binding assays but may exhibit lower functional IC₅₀ due to cell permeability differences. Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) .
Q. What advanced techniques are used to study the electronic effects of bromine in this scaffold?
X-ray crystallography reveals halogen bonding interactions critical for target binding. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and predict reactivity at the 3-position. Hammett substituent constants (σ) correlate bromine’s electron-withdrawing effects with reaction rates in nucleophilic aromatic substitution .
Methodological Guidance
Q. How to troubleshoot low yields in the synthesis of this compound?
- Issue: Incomplete bromination. Solution: Optimize equivalents of NBS and reaction time under inert atmosphere .
- Issue: Byproduct formation during cyclization. Solution: Use high-purity starting materials and monitor reaction progression via TLC. Purify via column chromatography with gradient elution (hexane/EtOAc) .
Q. What computational tools aid in designing derivatives for specific receptor targets?
Molecular dynamics simulations (e.g., GROMACS) assess binding stability, while free-energy perturbation (FEP) calculations predict affinity changes upon substituent modification. For adenosine A₃ receptor antagonists, pharmacophore models prioritize 5-alkylamino substituents for improved selectivity (e.g., hA₃ Ki = 3.30 nM vs. hA₁/hA₃ = 49) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
